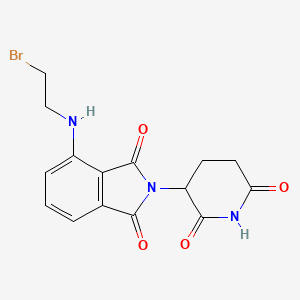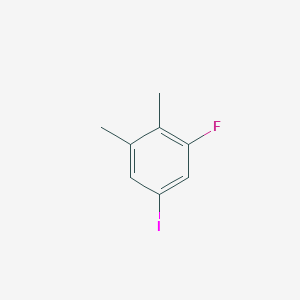
1-Fluoro-5-iodo-2,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-5-iodo-2,3-dimethylbenzene is an aromatic compound with the molecular formula C8H8FI. It is a derivative of benzene, where the benzene ring is substituted with fluorine, iodine, and two methyl groups.
Métodos De Preparación
The synthesis of 1-Fluoro-5-iodo-2,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the halogen exchange reaction, where a precursor compound such as 5-bromo-2,3-dimethylbenzene is treated with a fluorinating agent like silver fluoride (AgF) to introduce the fluorine atom. The iodine atom can be introduced via a subsequent iodination reaction using iodine (I2) in the presence of an oxidizing agent .
Industrial production methods may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation and other necessary transformations to achieve the desired substitution pattern on the benzene ring .
Análisis De Reacciones Químicas
1-Fluoro-5-iodo-2,3-dimethylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the aromatic ring reacts with electrophiles to form substituted products.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as cyanide ions (CN-) or amines, under appropriate conditions.
Oxidation and Reduction: The methyl groups can be oxidized to carboxylic acids or reduced to alkanes, depending on the reagents and conditions used.
Major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in organic synthesis and industrial applications .
Aplicaciones Científicas De Investigación
1-Fluoro-5-iodo-2,3-dimethylbenzene is used in several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of biological systems and the development of bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-5-iodo-2,3-dimethylbenzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions in electrophilic aromatic substitution reactions. . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-Fluoro-5-iodo-2,3-dimethylbenzene can be compared with other similar compounds, such as:
1-Fluoro-2,3-dimethylbenzene: Lacks the iodine substituent, leading to different reactivity and applications.
1-Fluoro-3,5-dimethylbenzene:
1-Iodo-3,5-dimethylbenzene: Contains iodine but lacks fluorine, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H8FI |
|---|---|
Peso molecular |
250.05 g/mol |
Nombre IUPAC |
1-fluoro-5-iodo-2,3-dimethylbenzene |
InChI |
InChI=1S/C8H8FI/c1-5-3-7(10)4-8(9)6(5)2/h3-4H,1-2H3 |
Clave InChI |
DFCCWYCWBGCQJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




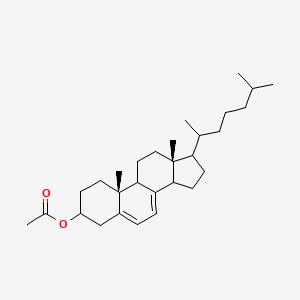
![benzyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B14771262.png)
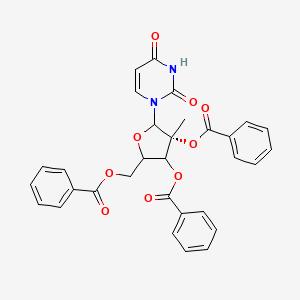
![(1S,4aR,7S,7aR)-1-(beta-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,7-dihydroxy-7-methylcyclopenta[c]pyran-4-carboxaldehyde](/img/structure/B14771273.png)
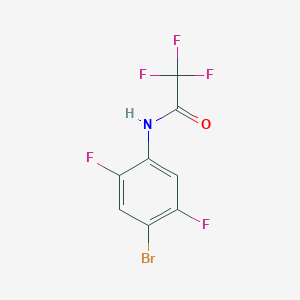
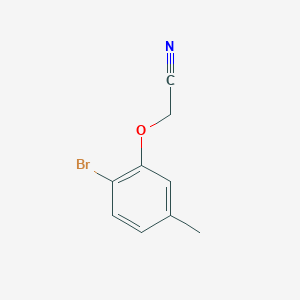
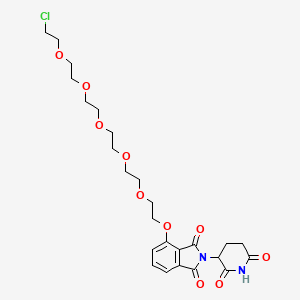
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14771316.png)
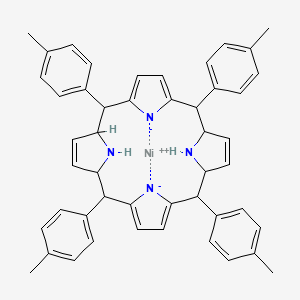
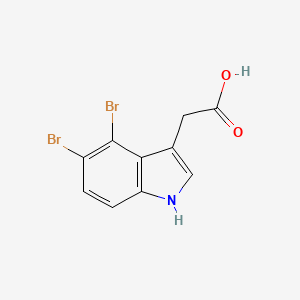
![2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14771333.png)
